molecular formula C10H16ClNO3 B2435964 2-(4-Ethynyl-4-hydroxypiperidin-1-yl)propanoic acid hydrochloride CAS No. 2137539-77-4

2-(4-Ethynyl-4-hydroxypiperidin-1-yl)propanoic acid hydrochloride

Cat. No. B2435964
CAS RN: 2137539-77-4
M. Wt: 233.69
InChI Key: QYTBRNZEOAWMIS-UHFFFAOYSA-N
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Description

“2-(4-Ethynyl-4-hydroxypiperidin-1-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 2137539-77-4 . It has a molecular weight of 233.69 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO3.ClH/c1-3-10(14)4-6-11(7-5-10)8(2)9(12)13;/h1,8,14H,4-7H2,2H3,(H,12,13);1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 233.69 .

Scientific Research Applications

Polymorphism in Pharmaceutical Compounds

Research by Vogt et al. (2013) on polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, demonstrates the complexity in characterizing polymorphic pharmaceutical compounds using various spectroscopic and diffractometric techniques. This study underscores the importance of detailed structural analysis in pharmaceutical research, which is likely relevant to the study of 2-(4-Ethynyl-4-hydroxypiperidin-1-yl)propanoic acid hydrochloride as well (Vogt et al., 2013).

Chemical and Enzymatic Synthesis

The work of Vervisch et al. (2012) explores the synthesis of related compounds through chemical and enzymatic methods, highlighting the potential pathways for synthesizing variants of 2-(4-Ethynyl-4-hydroxypiperidin-1-yl)propanoic acid hydrochloride. Such methods are crucial for the development of new pharmaceuticals and research compounds (Vervisch et al., 2012).

Synthesis Techniques

Zhang Dan-shen (2009) discusses the synthesis of a compound structurally similar to 2-(4-Ethynyl-4-hydroxypiperidin-1-yl)propanoic acid hydrochloride. The study provides insight into the synthetic routes and challenges in producing such compounds, which is valuable for the broader understanding of synthesizing complex organic molecules (Zhang Dan-shen, 2009).

Structural and Antimicrobial Activity

Research on structurally related compounds, as explored by Hassanin and Ibrahim (2012), investigates their antimicrobial activity. This kind of research can provide a foundation for studying the biological activity of 2-(4-Ethynyl-4-hydroxypiperidin-1-yl)propanoic acid hydrochloride and its potential applications in antimicrobial treatments (Hassanin & Ibrahim, 2012).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(4-ethynyl-4-hydroxypiperidin-1-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c1-3-10(14)4-6-11(7-5-10)8(2)9(12)13;/h1,8,14H,4-7H2,2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTBRNZEOAWMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCC(CC1)(C#C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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